Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities .
Preparation Methods
The synthesis of ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst. One common method includes the use of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) as a catalyst . The reaction conditions often involve room temperature and ethanol as the solvent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives, which have applications in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
N’-(1,3-Benzothiazol-2-yl)-arylamide derivatives: Studied for their antibacterial properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoroacetate group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4S2/c1-2-18-9(15)11(12,13)20(16,17)10-14-7-5-3-4-6-8(7)19-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOYPMUZYXIQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)S(=O)(=O)C1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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